Structural Uniqueness: N1-(4-Chlorobenzyl)-5-methyl Substitution
The compound bears a specific combination of N1-(4-chlorobenzyl) and C5-methyl substituents on the pyrimidine-2,4-dione scaffold. This differentiates it from the natural metabolite thymine (5-methyluracil, no N1-substituent), from N1-phenyl analogs (e.g., 1-(4-chlorophenyl)pyrimidine-2,4-dione, CAS 101080-71-1), and from other N1-benzyl analogs lacking the para-chloro group or the C5-methyl group. In patent literature, related pyrimidinedione derivatives show that subtle changes at the N1-benzyl position can switch activity from GPR39 agonism to calcium-sensing receptor antagonism [1]. No quantitative comparative bioactivity data for this specific compound versus these analogs are publicly available.
| Evidence Dimension | Structural identity (substitution pattern) |
|---|---|
| Target Compound Data | N1-(4-chlorobenzyl), C5-methyl, pyrimidine-2,4-dione core |
| Comparator Or Baseline | Thymine (5-methyluracil, unsubstituted at N1); 1-(4-chlorophenyl)pyrimidine-2,4-dione (CAS 101080-71-1, N1-phenyl, no C5-methyl); generic N1-benzyl-5-methylpyrimidine-2,4-dione (no para-chloro) |
| Quantified Difference | Qualitative structural difference only; no quantitative bioactivity or property data available for direct comparison. |
| Conditions | Structural comparison based on chemical identity; no comparative assay data found in public domain. |
Why This Matters
The unique substitution pattern defines this compound as a distinct chemical entity for patent and SAR exploration, justifying its procurement over more common analogs when a specific 4-chlorobenzyl, 5-methyl pharmacophore is required.
- [1] Patent JP6990196B2 – Pyrimidine derivative. Demonstrates biological relevance of specific N1-benzyl substitution on pyrimidinedione core for GPR39/cystic fibrosis target. View Source
